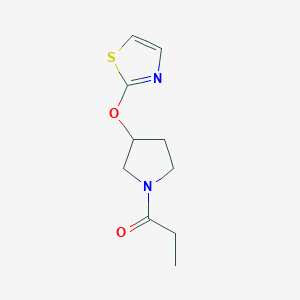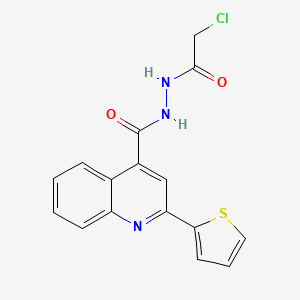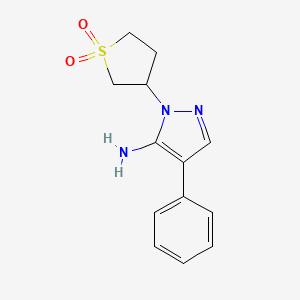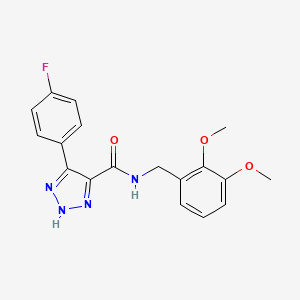![molecular formula C29H27ClN4O2 B2515117 4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 152570-08-6](/img/structure/B2515117.png)
4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one" is a complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, molecular structures, and properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of heterocyclic compounds often involves the use of starting compounds that are further reacted to form more complex structures. For example, in one study, a triazole derivative was used as a starting compound to synthesize a series of thiosemicarbazides and oxadiazole derivatives . Similarly, the synthesis of pyrazole derivatives with specific substituents has been reported, which involves regiospecific reactions and can be confirmed by spectroscopic techniques and X-ray crystallography . These methods could potentially be applied to the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be complex, with multiple rings and substituents influencing the overall conformation. X-ray crystallography is a powerful tool for determining the precise structure of such molecules, as demonstrated in the analysis of a chlorophenyl imidazole derivative . Additionally, computational methods like DFT calculations can provide insights into the structural parameters and electronic properties of similar compounds .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be influenced by the presence of different functional groups and substituents. For instance, the introduction of arylidene moieties to oxazolone derivatives has been shown to affect their photophysical and nonlinear optical properties . The compound , with its chlorophenyl and phenylpyrazol substituents, may also exhibit unique reactivity patterns that could be explored through experimental and computational studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds can vary widely. For example, the solubility, melting point, and stability can be influenced by the nature of the substituents and the molecular structure. The nonlinear optical properties and photophysical behavior of some heterocyclic compounds have been evaluated, showing potential for optical applications . The compound of interest may also possess distinct properties that could be of interest in various fields, such as materials science or pharmaceuticals.
Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives have been synthesized and characterized through various chemical reactions, demonstrating their potential for diverse applications in medicinal chemistry and material science. For instance, the synthesis of 4-aryl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones through the reaction of amino-pyrazoles with dimedone and benzaldehydes in ethanol shows the versatility of pyrazole compounds in producing heterocyclic structures with potential pharmacological activities (Quiroga et al., 1998).
Structural Studies
The structural characterization of pyrazole derivatives, such as the synthesis and X-ray diffraction studies of isostructural thiazoles, has contributed to the understanding of their molecular configurations and potential for forming stable crystalline structures. These studies are crucial for the development of new materials with specific optical or electronic properties (Kariuki et al., 2021).
Chemical Reactivity and Interactions
Research into the reactivity and interactions of pyrazole derivatives has expanded knowledge on their chemical behavior, such as the photogeneration and reactivity of phenyl cations from aromatic halides. These studies provide valuable insights into reaction mechanisms and the design of novel synthetic pathways for complex organic molecules (Protti et al., 2004).
Crystallography and NMR Studies
Crystallographic and NMR spectroscopic investigations of pyrazole compounds, such as NH-pyrazolium hydrochlorides and hydrobromides, offer detailed insights into their solid-state structures and molecular dynamics. These studies are fundamental for the design and development of new compounds with desired physical and chemical properties (Foces-Foces et al., 1997).
Application in Synthesis of Novel Compounds
Pyrazole derivatives serve as key intermediates in the synthesis of a wide range of novel compounds with potential applications in agriculture, industry, and pharmaceuticals. For example, the synthesis of novel heterocyclic compounds derived from pyrazole intermediates highlights their role in the development of new fungicidal agents (Xin & Key, 2007).
Mechanism of Action
Target of action
Many compounds with similar structures are known to interact with various protein targets in the body. These can include enzymes, receptors, and ion channels, among others .
Mode of action
The compound could interact with its target in a number of ways, such as by binding to an active site, altering the target’s conformation, or blocking a substrate or ligand from binding .
Biochemical pathways
Depending on the specific target and mode of action, the compound could affect a variety of biochemical pathways. This could result in changes to cellular processes such as signal transduction, gene expression, or metabolic reactions .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on factors such as its size, charge, lipophilicity, and chemical stability. These properties would influence how the compound is absorbed into the body, distributed to different tissues, metabolized by enzymes, and ultimately excreted .
Result of action
The cellular and molecular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell behavior and function to potential therapeutic or toxic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
4-[(2-chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2/c1-19-25(28(35)33(31(19)3)21-13-7-5-8-14-21)27(23-17-11-12-18-24(23)30)26-20(2)32(4)34(29(26)36)22-15-9-6-10-16-22/h5-18,27H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFONIYNPVGGYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=CC=C3Cl)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)
![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)
![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)

![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)


![(1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B2515050.png)



